molecular formula C12H16N2O4S B1604730 N-cyclohexyl-2-nitrobenzenesulfonamide CAS No. 77516-53-1

N-cyclohexyl-2-nitrobenzenesulfonamide

Cat. No. B1604730
M. Wt: 284.33 g/mol
InChI Key: MLDBPBAIRZLOJF-UHFFFAOYSA-N
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Patent
US09428508B2

Procedure details

To a solution of N-cyclohexyl-2-nitrobenzenesulfonamide (25.7 g, 90.5 mmol) in methanol (500 mL) was added palladium on carbon (10%). The mixture was stirred under an atmosphere of hydrogen for 12 hours. The catalyst was removed by filtration and the filtrate was evaporated to afford the product 2-amino-N-cyclohexylbenzenesulfonamide (22 g, yield 95.7%). 1H NMR (400 MHz, CDCl3) δ ppm 7.72-7.74 (dd, 1H, J=1.2 Hz, 8.0 Hz), 7.27-7.33 (m, 1H), 6.75-6.82 (m, 2H), 4.84 (s, 3H), 3.05-3.07 (m, 1H), 1.59-1.70 (m, 4H), 1.46-1.50 (m, 1H), 1.08-1.22 (m, 5H).
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][S:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[N+:17]([O-])=O)(=[O:10])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CO.[Pd]>[NH2:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[S:8]([NH:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
25.7 g
Type
reactant
Smiles
C1(CCCCC1)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under an atmosphere of hydrogen for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)NC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 95.7%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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